Bis-(1,13-(3-maleimidopropionyl)amido)-4,7,10-trioxatridecane
Overview
Description
Bis-(1,13-(3-maleimidopropionyl)amido)-4,7,10-trioxatridecane is a useful research compound. Its molecular formula is C24H34N4O9 and its molecular weight is 522.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 522.23257867 g/mol and the complexity rating of the compound is 781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Bis-(1,13-(3-maleimidopropionyl)amido)-4,7,10-trioxatridecane, also known as Bis-MAL-dPEG3, is primarily used in the extension of telechelic α,ω-dithiol-polyHPMA chains . The compound’s primary targets are therefore the α,ω-dithiol-polyHPMA chains, which play a crucial role in the development of biomimetic polymers for drug delivery systems .
Mode of Action
Bis-MAL-dPEG3 interacts with its targets by extending the α,ω-dithiol-polyHPMA chains. This interaction occurs through a reaction with dimaleic anhydride compounds in methanol at room temperature . The resulting extended chains enhance the functionality and versatility of the biomimetic polymers, enabling them to carry and deliver drugs more effectively.
Biochemical Pathways
It is known that the extension of α,ω-dithiol-polyhpma chains can influence the properties and behaviors of the resulting biomimetic polymers . These changes can, in turn, affect various biochemical pathways related to drug delivery and release.
Result of Action
The primary result of Bis-MAL-dPEG3’s action is the creation of extended α,ω-dithiol-polyHPMA chains. These extended chains form the basis of advanced biomimetic polymers, which can be used to improve the effectiveness of drug delivery systems . The molecular and cellular effects of Bis-MAL-dPEG3’s action are therefore seen in the enhanced performance of these drug delivery systems.
Action Environment
The action of Bis-MAL-dPEG3 is influenced by various environmental factors. For instance, the chain extension reaction occurs in methanol at room temperature Changes in these conditions could potentially affect the efficiency of the reaction and the quality of the resulting extended chains
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O9/c29-19(7-11-27-21(31)3-4-22(27)32)25-9-1-13-35-15-17-37-18-16-36-14-2-10-26-20(30)8-12-28-23(33)5-6-24(28)34/h3-6H,1-2,7-18H2,(H,25,29)(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCAHIIVLGRROV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301113786 | |
Record name | 1H-Pyrrole-1-propanamide, N,N′-[oxybis(2,1-ethanediyloxy-3,1-propanediyl)]bis[2,5-dihydro-2,5-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301113786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756525-89-0 | |
Record name | 1H-Pyrrole-1-propanamide, N,N′-[oxybis(2,1-ethanediyloxy-3,1-propanediyl)]bis[2,5-dihydro-2,5-dioxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=756525-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-1-propanamide, N,N′-[oxybis(2,1-ethanediyloxy-3,1-propanediyl)]bis[2,5-dihydro-2,5-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301113786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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